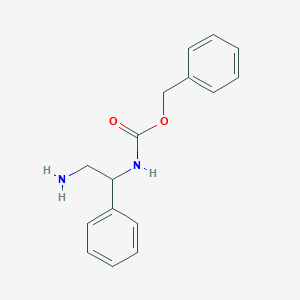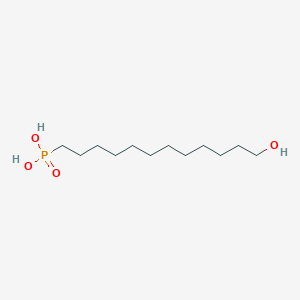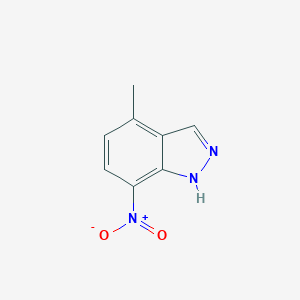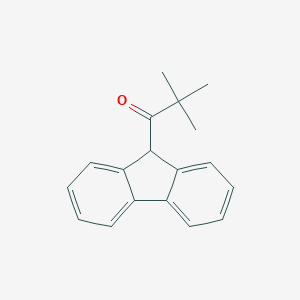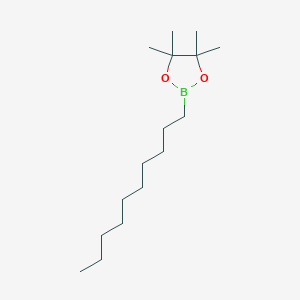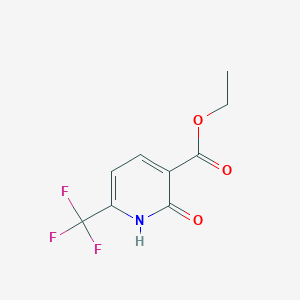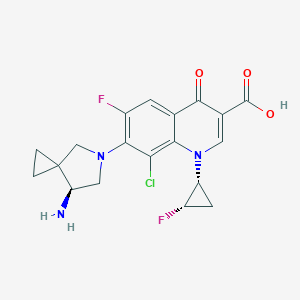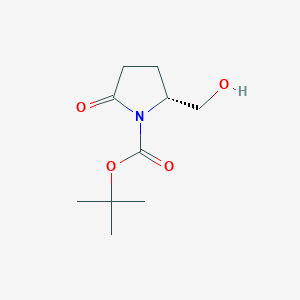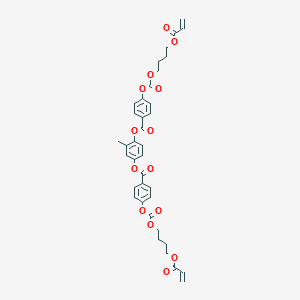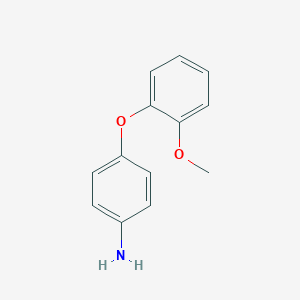
1-(2-methoxyphenyl)-1H-pyrazole
Overview
Description
“1-(2-methoxyphenyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. The 2-methoxyphenyl group suggests that this compound has a methoxy group (-OCH3) attached to the phenyl ring at the 2nd position .
Molecular Structure Analysis
The molecular structure of “1-(2-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring bound to a 2-methoxyphenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The 2-methoxyphenyl group consists of a phenyl ring with a methoxy group (-OCH3) attached at the 2nd position .
Scientific Research Applications
1. Pharmacology: Serotonin Receptor Binding
Scientific Field
Pharmacology Application Summary: The compound has been utilized in the design and synthesis of highly selective 5-HT1A receptor inhibitors, which are significant in treating various central nervous system disorders. Methods of Application:
2. Organic Chemistry: Aza-Michael Addition Reaction
Scientific Field
Organic Chemistry Application Summary: “1-(2-methoxyphenyl)-1H-pyrazole” is used to functionalize pyrazolylvinyl ketones through the Aza-Michael addition reaction. Methods of Application:
4. Neuroscience: Alzheimer’s Disease Research
Scientific Field
Neuroscience Application Summary: Investigating the potential of “1-(2-methoxyphenyl)-1H-pyrazole” derivatives as therapeutic agents for Alzheimer’s disease. Methods of Application:
5. Biochemistry: Enzyme Inhibition Studies
Scientific Field
Biochemistry Application Summary: The compound is used in studies to inhibit specific enzymes implicated in disease pathways. Methods of Application:
6. Material Science: Organic Electronic Materials
Scientific Field
Material Science Application Summary: Exploring the use of “1-(2-methoxyphenyl)-1H-pyrazole” in the development of organic electronic materials. Methods of Application:
This analysis provides a detailed look at the diverse scientific applications of “1-(2-methoxyphenyl)-1H-pyrazole” across various fields, highlighting its versatility and potential in research and development. Each application is backed by experimental procedures and results, showcasing the compound’s significant impact on scientific advancements.
7. Chemical Synthesis: Improved Urapidil Production
Scientific Field
Chemical Synthesis Application Summary: The compound is a key intermediate in a new synthetic route for producing urapidil, an antihypertensive drug. Methods of Application:
8. Forensic Science: Piperazine Compound Analysis
Scientific Field
Forensic Science Application Summary: “1-(2-methoxyphenyl)-1H-pyrazole” is analyzed as part of the piperazine class of compounds in forensic investigations. Methods of Application:
9. Food Chemistry: Antioxidant Properties
Scientific Field
Food Chemistry Application Summary: The compound’s phenolic structure suggests potential antioxidant properties, which are valuable in food preservation. Methods of Application:
These applications demonstrate the versatility of “1-(2-methoxyphenyl)-1H-pyrazole” in various scientific fields, from drug synthesis to food chemistry, each with its unique methods and impactful results.
10. Analytical Chemistry: Chromatographic Analysis
Scientific Field
Analytical Chemistry Application Summary: This compound is used as a standard in chromatographic analysis to identify and quantify chemical substances. Methods of Application:
11. Environmental Science: Pollutant Degradation
Scientific Field
Environmental Science Application Summary: The compound’s reactivity is harnessed in the degradation of environmental pollutants. Methods of Application:
12. Pharmaceuticals: Drug Metabolite Analysis
Scientific Field
Pharmaceuticals Application Summary: “1-(2-methoxyphenyl)-1H-pyrazole” is used in the study of drug metabolites to understand pharmacokinetics. Methods of Application:
Future Directions
The future directions for research on “1-(2-methoxyphenyl)-1H-pyrazole” could include studying its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be interesting to explore its potential as a pharmaceutical or agrochemical agent .
properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGEFNKQAVDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461182 | |
| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-pyrazole | |
CAS RN |
102908-37-2 | |
| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

